molecular formula C12H12N2 B2484295 6-Benzylpyridin-3-amine CAS No. 40296-80-8

6-Benzylpyridin-3-amine

Cat. No.: B2484295
CAS No.: 40296-80-8
M. Wt: 184.242
InChI Key: NVUGFOCDBAMBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzylpyridin-3-amine is an organic compound with the molecular formula C₁₂H₁₂N₂ It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a benzyl group attached to the sixth position of the pyridine ring and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. For instance, 6-bromopyridin-3-amine can be coupled with benzylboronic acid in the presence of a palladium catalyst and a base to yield this compound .

Another method involves the direct alkylation of pyridine derivatives. In this approach, 3-aminopyridine can be reacted with benzyl halides under basic conditions to introduce the benzyl group at the sixth position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly favored due to its high efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Benzylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

6-Benzylpyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Benzylpyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, modulating their activity. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. In biological systems, it may interact with receptors, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound, which lacks the benzyl and amine groups.

    3-Aminopyridine: Similar structure but without the benzyl group.

    6-Benzylpyridine: Lacks the amine group at the third position.

Uniqueness

6-Benzylpyridin-3-amine is unique due to the presence of both the benzyl and amine groups, which confer distinct chemical and biological properties. The benzyl group enhances lipophilicity and membrane permeability, while the amine group provides sites for further functionalization and interaction with biological targets .

Properties

IUPAC Name

6-benzylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-11-6-7-12(14-9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUGFOCDBAMBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

389 mg of 2-benzyl-5-nitropyridine was dissolved in ethyl acetate and 153 mg of 10% palladium carbon was added thereto. Then the resulting mixture was stirred under a hydrogen gas stream at room temperature under atmospheric pressure for 30 minutes. Then the reaction mixture was filtered through celite. After distilling off the solvent under reduced pressure, 333 mg of the title compound was obtained as an amber oily substance.
Quantity
389 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
153 mg
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.